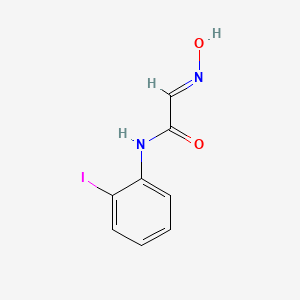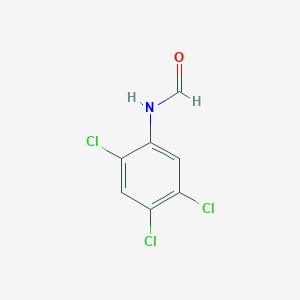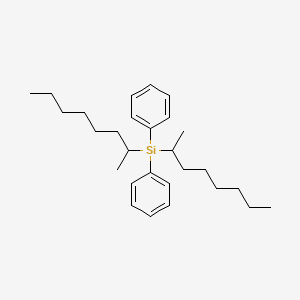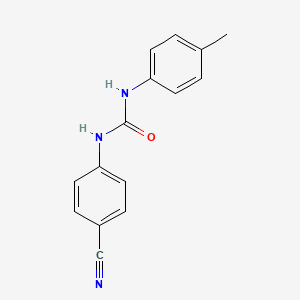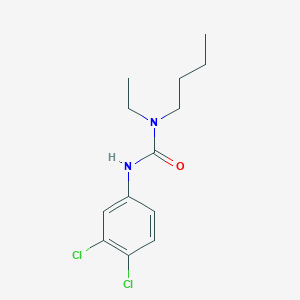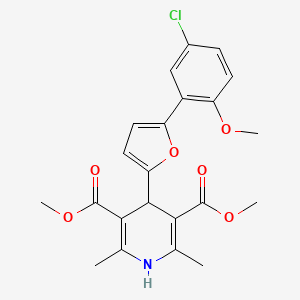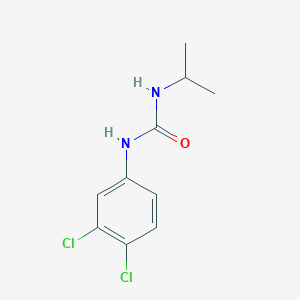
1-(3,4-Dichlorophenyl)-3-isopropylurea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(3,4-Dichlorophenyl)-3-isopropylurea is a chemical compound belonging to the class of phenylurea derivatives. It is characterized by the presence of a dichlorophenyl group and an isopropylurea moiety. This compound is known for its applications in various fields, including agriculture, pharmaceuticals, and chemical research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3,4-Dichlorophenyl)-3-isopropylurea typically involves the reaction of 3,4-dichloroaniline with isocyanates. One common method includes the reaction of 3,4-dichloroaniline with isopropyl isocyanate under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, and the mixture is stirred at room temperature or slightly elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for efficient production. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the final product with high purity.
Analyse Des Réactions Chimiques
Types of Reactions
1-(3,4-Dichlorophenyl)-3-isopropylurea undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding urea derivatives.
Reduction: Reduction reactions can convert the compound into amine derivatives.
Substitution: Nucleophilic substitution reactions can occur at the dichlorophenyl group, leading to the formation of substituted phenylurea derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often in the presence of a base like sodium hydroxide (NaOH).
Major Products Formed
Oxidation: Formation of urea derivatives with additional functional groups.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted phenylurea derivatives with various functional groups.
Applications De Recherche Scientifique
1-(3,4-Dichlorophenyl)-3-isopropylurea has diverse applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the preparation of other chemical compounds.
Biology: Studied for its potential biological activities, including herbicidal and pesticidal properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug discovery.
Industry: Utilized in the development of agrochemicals and other industrial products.
Mécanisme D'action
The mechanism of action of 1-(3,4-Dichlorophenyl)-3-isopropylurea involves its interaction with specific molecular targets. In the case of its herbicidal activity, the compound inhibits photosynthesis by blocking the electron transport chain in photosystem II. This disruption prevents the conversion of light energy into chemical energy, ultimately leading to the death of the plant. The compound binds to the Q_B plastoquinone binding site, inhibiting the transfer of electrons and halting the photosynthetic process .
Comparaison Avec Des Composés Similaires
Similar Compounds
3-(3,4-Dichlorophenyl)-1,1-dimethylurea: Another phenylurea derivative with similar herbicidal properties.
3,4-Dichlorophenylhydrazine hydrochloride: A related compound with different chemical properties and applications.
Hydrazine-coupled pyrazole derivatives: Compounds with diverse pharmacological effects, including antileishmanial and antimalarial activities.
Uniqueness
1-(3,4-Dichlorophenyl)-3-isopropylurea is unique due to its specific structural features and its ability to inhibit photosynthesis effectively. Its dichlorophenyl group and isopropylurea moiety contribute to its distinct chemical and biological properties, making it a valuable compound in various research and industrial applications.
Propriétés
Numéro CAS |
5310-97-4 |
|---|---|
Formule moléculaire |
C10H12Cl2N2O |
Poids moléculaire |
247.12 g/mol |
Nom IUPAC |
1-(3,4-dichlorophenyl)-3-propan-2-ylurea |
InChI |
InChI=1S/C10H12Cl2N2O/c1-6(2)13-10(15)14-7-3-4-8(11)9(12)5-7/h3-6H,1-2H3,(H2,13,14,15) |
Clé InChI |
RZQPXSLCCNNRHE-UHFFFAOYSA-N |
SMILES canonique |
CC(C)NC(=O)NC1=CC(=C(C=C1)Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


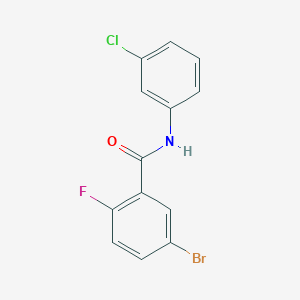
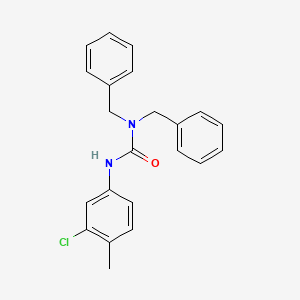
![N~1~,N~1~-dimethyl-2-[(4-methylphenyl)sulfonyl]-1,4-benzenediamine](/img/structure/B15075936.png)
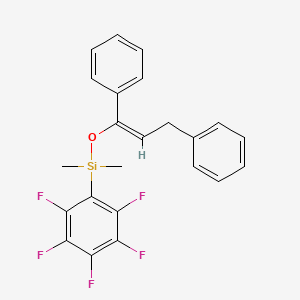
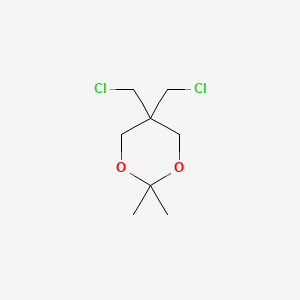
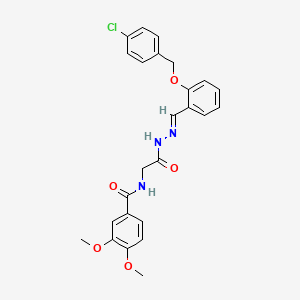
![Ethyl 4-[(2,4-dichlorophenyl)carbamoylamino]benzoate](/img/structure/B15075983.png)
